7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
Description
BenchChem offers high-quality 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-1-methylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBXYCFAHFQBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
Executive Summary
The compound 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (also referred to as 7-bromo-1-methyl-1H-benzimidazole-5-carbonitrile) is a critical heterocyclic building block, notably serving as a core scaffold in the synthesis of small-molecule GLP-1 receptor agonists such as Danuglipron (PF-06882961) .[1]
The synthesis of this pharmacophore presents a specific regiochemical challenge: distinguishing between the N1 and N3 positions on the benzimidazole ring.[1] Direct methylation of the 7-bromo-benzimidazole core typically yields a mixture favoring the thermodynamically stable but pharmaceutically undesirable 4-bromo-1-methyl isomer due to steric hindrance at the N1 position (adjacent to the bromine).
This guide details a regioselective de novo ring construction strategy . By installing the
Retrosynthetic Analysis
To achieve the target regiochemistry (1-Methyl, 7-Bromo), we must disconnect the benzimidazole ring back to a phenylenediamine precursor where the nitrogen substituents are already differentiated.[1][2]
-
Flawed Approach (Direct Alkylation): Methylation of 7-bromo-1H-benzimidazole-5-carbonitrile typically results in a ~4:1 mixture favoring the unwanted 4-bromo-1-methyl isomer, requiring tedious chromatographic separation.
-
Recommended Approach (Stepwise Construction): The target is best accessed via 3-amino-5-bromo-4-(methylamino)benzonitrile .[2] Cyclization of this diamine locks the methyl group at the N1 position adjacent to the bromine.[1]
Pathway Logic Diagram
Caption: Retrosynthetic logic prioritizing N-differentiation prior to cyclization to enforce regiocontrol.
Detailed Synthetic Protocol
Phase 1: Nucleophilic Aromatic Substitution ( )
Objective: Install the methylamine group at position 4 while preserving the bromine at position 5 (future position 7).[1][2]
-
Starting Material: 4-Chloro-3-nitro-5-bromobenzonitrile (or the 4-Fluoro analog).
-
Reagents: Methylamine (2.0 M in THF or aqueous),
or (base).[1][2] -
Solvent: THF or Acetonitrile.[1]
Protocol:
-
Dissolve 4-Chloro-3-nitro-5-bromobenzonitrile (1.0 equiv) in THF (10 volumes).
-
Cool the solution to 0°C.
-
Add Diisopropylethylamine (DIPEA) (1.5 equiv) if using methylamine hydrochloride salt; otherwise, the excess amine may suffice.[1][2]
-
Stir at ambient temperature for 4–6 hours. Monitor by HPLC/TLC for disappearance of the aryl chloride.
-
Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[1][2][3] Wash organics with brine, dry over
, and concentrate.[1][2] -
Product: 3-Bromo-4-(methylamino)-5-nitrobenzonitrile . (Usually a bright orange/yellow solid).[1][2]
Phase 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without debrominating the aromatic ring.[1]
-
Challenge: Standard Pd/C hydrogenation often causes hydrodehalogenation (loss of Br).[1][2]
-
Recommended Method: Iron/Ammonium Chloride or Platinum on Carbon (sulfided).[1][2]
Protocol (Fe/NH4Cl Method):
-
Suspend 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (1.0 equiv) in Ethanol/Water (4:1 ratio).
-
Add Ammonium Chloride (
, 5.0 equiv) and Iron Powder (Fe, 5.0 equiv, -325 mesh).[1][2] -
Heat to 70°C with vigorous stirring for 2–4 hours.
-
Reaction Check: The bright yellow nitro compound should fade to a pale/colorless amine species.[1]
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the cake with hot ethanol.
-
Concentrate the filtrate.[1][4] Partition between water and EtOAc.[1][3]
-
Product: 3-Amino-5-bromo-4-(methylamino)benzonitrile . This intermediate is oxidation-sensitive (turns dark in air); proceed immediately to Phase 3.[2]
Phase 3: Cyclization to Benzimidazole
Objective: Form the imidazole ring.
-
Reagents: Triethyl orthoformate (TEOF) (excess) and catalytic p-Toluenesulfonic acid (pTSA).[1][2]
-
Alternative: Formic acid (reflux), though TEOF is milder and higher yielding for this substrate.[1][2]
Protocol:
-
Dissolve the diamine from Phase 2 in anhydrous THF or Ethanol .[1]
-
Heat to reflux (approx. 65–75°C) for 3 hours.
-
Workup: Cool to room temperature. The product may precipitate.[1][3] If not, concentrate to dryness.[1][2]
-
Purification: Triturate with Heptane or recrystallize from Ethanol/Water.
-
Final Product: 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile .
Experimental Data Summary
The following table summarizes expected outcomes and critical parameters based on standard benzimidazole synthesis optimization [1, 2].
| Step | Transformation | Key Reagent | Critical Parameter | Typical Yield |
| 1 | Displacement ( | Temperature < 40°C to prevent nitrile hydrolysis. | 85–95% | |
| 2 | Reduction | Fe / | Avoid Pd/H2 to prevent de-bromination. | 80–90% |
| 3 | Cyclization | TEOF / | Anhydrous conditions favored. | 90–95% |
| Total | Overall Pathway | -- | Regioselectivity: >99:1 | 60–80% |
Pathway Visualization
The following diagram illustrates the complete workflow, highlighting the chemical logic that enforces the correct isomer structure.
Caption: Step-by-step synthesis ensuring the methyl group is locked at the N1 position relative to the 7-bromo substituent.
Scientific Commentary & Troubleshooting
Why Direct Methylation Fails
If one attempts to synthesize the target by methylating 7-bromo-1H-benzimidazole-5-carbonitrile, the reaction is governed by steric factors. The "N1" position is flanked by the bulky bromine atom (Van der Waals radius ~1.85 Å).[1][2] The "N3" position is flanked by a hydrogen atom.[1] Consequently, electrophilic attack by iodomethane occurs predominantly at N3, yielding 4-bromo-1-methyl-1H-benzimidazole-6-carbonitrile (incorrect numbering due to isomer flip), which is a dead-end for GLP-1 SAR studies [3].[1][2]
Critical Quality Attributes (CQAs)
-
Regioisomer Purity: The
route described above should yield >99% regiochemical purity.[1] This can be verified via NOESY NMR (Nuclear Overhauser Effect Spectroscopy), looking for a correlation between the N-Methyl protons and the C2-H proton, but no correlation between N-Methyl and the aromatic protons on the benzene ring (since Br blocks the immediate neighbor).[1][2] -
Bromine Integrity: The reduction step is the highest risk for impurity generation.[1] If des-bromo impurities (>1%) are observed, switch from Iron reduction to Sodium Dithionite (
) or sulfided Platinum on Carbon ( ).[1][2]
References
-
Pfizer Inc. (2018).[1][2] Preparation of GLP-1 Receptor Agonists. World Intellectual Property Organization.[1][2] WO2018109607.[1][2] [2]
-
Griffith, D. A., et al. (2022).[1][2] Discovery of Danuglipron (PF-06882961): An Orally Available Small-Molecule Glucagon-like Peptide-1 Receptor Agonist.[5][6][7] Journal of Medicinal Chemistry, 65(12), 8208-8226.[1][2] [2]
-
Liao, X., et al. (2015).[1][2] Regioselective Synthesis of 1-Substituted Benzimidazoles. Asian Journal of Organic Chemistry, 4(5), 435-439.[1][2] [2]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. orgsyn.org [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile CAS 1414029-13-2 properties
An In-depth Technical Guide to 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1414029-13-2)
Introduction and Strategic Importance
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] Its unique heterocyclic structure allows it to mimic and interact with various biological targets, leading to a broad spectrum of therapeutic activities including anticancer, antimicrobial, and antiviral properties.[1][2][3]
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (more systematically named 7-Bromo-1-methyl-1H-benzo[d]imidazole-5-carbonitrile) is a strategically designed synthetic intermediate. Its architecture incorporates the biologically relevant benzimidazole core, modified with two key functional groups: a bromine atom and a nitrile group. These substituents are not merely decorative; they serve as versatile chemical handles for further molecular elaboration, making this compound a valuable building block for creating libraries of novel drug candidates.[4] This guide provides a comprehensive analysis of its properties, a plausible synthetic pathway, and its potential applications for researchers in drug discovery.
Caption: Chemical Structure of the title compound.
Physicochemical and Computed Properties
While comprehensive, experimentally determined data for this specific molecule is not widely available in peer-reviewed literature, its fundamental properties can be established from supplier data and computational models. It is primarily available as a solid, intended for research and development purposes.
| Property | Value | Source |
| CAS Number | 1414029-13-2 | [5][6] |
| Molecular Formula | C₉H₆BrN₃ | [6][7] |
| Molecular Weight | 236.07 g/mol | [6] |
| Appearance | Predicted to be a solid at room temperature. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | [1] |
Synthesis and Reactivity Analysis
A robust synthetic strategy is crucial for the utilization of this building block. While a specific published procedure for this exact molecule is scarce, a logical and efficient pathway can be designed based on established benzimidazole synthesis protocols.
Proposed Synthetic Workflow
The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, followed by functional group interconversions.[2][8] The bromine and nitrile groups can be introduced at various stages, depending on the availability of starting materials and the directing effects of the substituents. A plausible retro-synthetic approach is outlined below.
Caption: Plausible synthetic workflow for the target compound.
Exemplary Experimental Protocol (Adapted from General Methods)
This protocol is a representative methodology adapted from common benzimidazole synthesis procedures and should be optimized for specific laboratory conditions.[2][8]
-
Step 1: Cyclization to Form the Benzimidazole Core
-
To a solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent like polyphosphoric acid, add formic acid (1.2 equivalents).
-
Heat the reaction mixture to 120-150°C for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
-
Step 2: N-Methylation
-
Dissolve the benzimidazole intermediate (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.
-
Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile.
-
Reactivity and Strategic Utility
The true value of this molecule lies in its reactivity.
-
Bromine Atom: The C7-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9][10] This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each transformation opening up new avenues for biological interactions and property modulation.[10]
Predicted Spectral Characteristics
Spectroscopic analysis is essential for structural confirmation. While experimental spectra are not publicly available, the key features can be reliably predicted based on the molecular structure and data from analogous compounds.[11][12][13]
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the benzimidazole ring appearing as distinct singlets or doublets in the 7.5-8.5 ppm range. - A sharp singlet for the N-methyl protons around 3.8-4.2 ppm. |
| ¹³C NMR | - Aromatic carbons in the 110-150 ppm region. - The nitrile carbon (C≡N) signal around 115-120 ppm. - The N-methyl carbon signal around 30-35 ppm. |
| Mass Spec (MS) | - A characteristic molecular ion (M+) peak and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a single bromine atom.[14][15] The expected m/z values would be ~235 and ~237. |
Applications in Drug Discovery and Chemical Biology
The benzimidazole core is a validated pharmacophore, and this compound serves as an ideal starting point for developing novel therapeutics.
-
Scaffold for Library Synthesis: The dual functional handles (bromo and nitrile) allow for rapid diversification. Researchers can generate large libraries of analogues by systematically modifying these positions to probe the chemical space around a biological target.
-
Kinase Inhibitor Development: Many kinase inhibitors feature a substituted heterocyclic core. The RAS-RAF-MEK-ERK signaling pathway, often dysregulated in cancers, is a common target.[16] Compounds derived from this scaffold could be evaluated as inhibitors of kinases such as ERK, MEK, or other oncology-relevant targets.
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment for FBDD screening campaigns, providing a starting point for growing a more potent lead compound.
Caption: Role as a versatile scaffold in drug discovery workflows.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory. The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[17][18]
-
Personal Protective Equipment (PPE): Always wear approved safety glasses, chemical-resistant gloves, and a lab coat when handling.[17]
-
Handling: The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[17][19] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from heat and direct sunlight.[17][19]
-
Disposal: Dispose of waste material in accordance with national, state, and local regulations. Do not discharge into waterways or sewer systems.[17][18]
References
- MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (chemcia.com)
- SAFETY DATA SHEET - MilliporeSigma. (sigmaaldrich.com)
- Safety Data Sheet - Fisher Scientific. (fishersci.com)
- 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile | C7H3BrN4 | CID 75487792 - PubChem. (pubchem.ncbi.nlm.nih.gov)
- 7-BroMo-1-Methyl-1,3-benzodiazole-5-carbonitrile | 1414029-13-2 - ChemicalBook. (chemicalbook.com)
- 7-BroMo-1-Methyl-1,3-benzodiazole-5-carbonitrile - ChemBK. (chembk.com)
- SAFETY DATA SHEET - FUJIFILM Wako. (labchem-wako.fujifilm.com)
- 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (1 x 5 g) | Alchimica. (alchimica.sk)
- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - Beilstein Journal of Organic Chemistry. (beilstein-journals.org)
- Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog) - Scribd. (scribd.com)
- Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione - Google Patents.
- Benzothiazole, 7-bromo- (7CI,8CI) synthesis - ChemicalBook. (chemicalbook.com)
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE - IJPCBS. (ijpcbs.com)
- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI. (mdpi.com)
- 1378260-24-2|7-Bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid - BLDpharm. (bldpharm.com)
- A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography-tandem mass spectrometry - PubMed. (pubmed.ncbi.nlm.nih.gov)
- Mass spectrometry-based microassay of (2)H and (13)C plasma glucose labeling to quantify liver metabolic fluxes in vivo - PubMed. (pubmed.ncbi.nlm.nih.gov)
- Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues - Benchchem. (benchchem.com)
- CAS 2894-61-3: 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one - CymitQuimica. (cymitquimica.com)
-
Electron impact mass spectral studies of 2a,4-disubstituted 2-phthalimido-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][5][17]benzothiazepin-1-ones - PubMed. (pubmed.ncbi.nlm.nih.gov)
- 2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile | 1335150-10-1 - TCI Chemicals. (tcichemicals.com)
- Bottom-Up Two-Dimensional Electron-Capture Dissociation Mass Spectrometry of Calmodulin - PubMed. (pubmed.ncbi.nlm.nih.gov)
- Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual - PubMed. (pubmed.ncbi.nlm.nih.gov)
- Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed. (pubmed.ncbi.nlm.nih.gov)
- 913297-44-6|7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one - BLDpharm. (bldpharm.com)
-
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][17][20]diazepin-2-one - PubChem. (pubchem.ncbi.nlm.nih.gov)
- Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction - Crimson Publishers. (crimsonpublishers.com)
-
Benzo[1,2-d:4,5-d′]bis([17][18][21]thiadiazole)-4-carbonitrile - MDPI. (mdpi.com)
- H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones - ResearchGate.
- C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi - Journal of Synthetic Chemistry. (jsynthchem.com)
- (1,2-Azole)bis(bipyridyl)ruthenium(II)
- Nuclear magnetic resonance spectra of heterocycles. Analysis of carbon-13 spectra of thioxanthenones using calculated chemical shifts, substituent constants, and PRDDO molecular-orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (pubs.rsc.org)
-
BindingDB BDBM50083911 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][17][20]diazepin-2-one - BindingDB. (bindingdb.org)
- View of STUDY OF THE PHYSICOCHEMICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES - Neo Journal Publishing. (neojournals.com)
- (PDF) Benzothiazole-based Compounds in Antibacterial Drug Discovery - ResearchGate.
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives - Canadian Center of Science and Educ
- Benzothiazole Moiety and Its Derivatives as Antiviral Agents - MDPI. (mdpi.com)
- Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors - Journal of King Saud University. (sciencedirect.com)
- 2022 ASCO: A First-in-Human, Phase 1 Study of ASTX029, a Dual-Mechanism Inhibitor of ERK1/2, in Relapsed/Refractory Solid Tumors - Astex Pharmaceuticals. (astx.com)
- (PDF) Reactivity of Benzofuran Derivatives - ResearchGate.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1378260-24-2|7-Bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 7-BroMo-1-Methyl-1,3-benzodiazole-5-carbonitrile | 1414029-13-2 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (1 x 5 g) | Alchimica [shop.alchimica.sk]
- 8. jsynthchem.com [jsynthchem.com]
- 9. BJOC - Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear magnetic resonance spectra of heterocycles. Analysis of carbon-13 spectra of thioxanthenones using calculated chemical shifts, substituent constants, and PRDDO molecular-orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Benzothiazole, 7-bromo- (7CI,8CI) synthesis - chemicalbook [chemicalbook.com]
- 15. Electron impact mass spectral studies of 2a,4-disubstituted 2-phthalimido-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1, 5]benzothiazepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2022 ASCO: A First-in-Human, Phase 1 Study of ASTX029, a Dual-Mechanism Inhibitor of ERK1/2, in Relapsed/Refractory Solid Tumors – Astex [astx.com]
- 17. chemcia.com [chemcia.com]
- 18. geneseo.edu [geneseo.edu]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 20. 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile | C7H3BrN4 | CID 75487792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Strategic Functionalization of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
Abstract
This application note details the orthogonal functionalization of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (referred to herein as Scaffold A ). This molecule represents a "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors and angiotensin receptor blockers. The 1,3-benzodiazole (benzimidazole) core is a privileged structure, while the 7-bromo and 5-cyano handles allow for divergent synthesis. This guide provides validated protocols for C-7 arylation (Suzuki-Miyaura), C-5 bioisostere installation (Tetrazole formation), and C-7 alkynylation (Sonogashira), enabling the rapid generation of novel heterocyclic libraries.
Strategic Overview & Retrosynthetic Logic
Scaffold A contains two electronically and sterically distinct electrophilic sites.
-
Site 1 (C-7 Bromo): Sterically crowded by the N1-methyl group. Requires highly active palladium catalysts (e.g., Buchwald ligands) for efficient cross-coupling.
-
Site 2 (C-5 Nitrile): Electron-deficient due to the fused imidazole ring. Ideal for nucleophilic attack (e.g., by azides to form tetrazoles) or Pinner synthesis.
The synthetic strategy relies on chemoselectivity : The C-7 halogen can be engaged in metal-catalyzed couplings without affecting the C-5 nitrile, while the nitrile can be modified under Lewis-acid catalysis or thermal conditions compatible with the aryl bromide (if performed first).
Divergent Synthesis Map
The following diagram illustrates the workflow for generating three distinct classes of derivatives from Scaffold A .
Figure 1: Divergent synthetic pathways from the parent scaffold. The strategy allows for independent or sequential modification of the C-7 and C-5 positions.
Protocol 1: C-7 Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at the sterically hindered 7-position. Mechanism: The oxidative addition of Pd(0) into the C7-Br bond is the rate-limiting step, often hampered by the adjacent N-Methyl group. We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst known for its large bite angle and stability, or SPhos Pd G2 for extremely hindered substrates.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Scaffold A | 1.0 | Substrate |
| Aryl Boronic Acid | 1.5 | Coupling Partner |
| Pd(dppf)Cl₂·DCM | 0.05 | Catalyst (High Activity) |
| K₂CO₃ (2M aq) | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent (Degassed) |
Step-by-Step Methodology
-
Setup: In a microwave vial or pressure tube, combine Scaffold A (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).
-
Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ via syringe.
-
Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in Microwave).
-
Monitoring (Self-Validation):
-
TLC: Eluent 40% EtOAc/Hexane. Look for the disappearance of the starting material (Rf ~0.5) and appearance of a fluorescent blue spot (biaryl product).
-
LCMS: Confirm loss of the Br isotope pattern (1:1 doublet) and appearance of the coupled mass.
-
-
Workup: Filter through a Celite pad (washing with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Gradient: 0→60% EtOAc in Hexanes).
Protocol 2: C-5 Nitrile to Tetrazole Conversion
Objective: Synthesis of a lipophilic carboxylic acid bioisostere (Tetrazole). Mechanism: A [3+2] cycloaddition between the nitrile and an azide anion.[2] Safety Note: Azides are potentially explosive. Avoid chlorinated solvents (formation of di- and tri-azidomethane). Use a blast shield.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Scaffold A (or derivative) | 1.0 | Substrate |
| Sodium Azide (NaN₃) | 3.0 | 1,3-Dipole Source |
| Ammonium Chloride (NH₄Cl) | 3.0 | Proton Source/Buffer |
| DMF | [0.5 M] | Polar Aprotic Solvent |
Step-by-Step Methodology
-
Setup: Dissolve Scaffold A in DMF in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add NaN₃ and NH₄Cl at room temperature.
-
Reaction: Heat to 100–110°C for 12–24 hours.
-
Expert Insight: The reaction generates NH₃ gas. Ensure the system is vented to a scrubber.
-
-
Monitoring: Monitor by LCMS (Tetrazole mass = Nitrile mass + 43).
-
Workup (Precipitation Method):
-
Alternative Workup: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry, and concentrate.
Protocol 3: C-7 Sonogashira Coupling
Objective: Introduction of an alkyne handle for "Click" chemistry or rigid linker construction. Mechanism: Copper-catalyzed transmetallation of a terminal alkyne to a Pd(II)-aryl complex.
Experimental Workflow (Graphviz)
Figure 2: Step-by-step workflow for the Sonogashira coupling, highlighting the critical copper removal step.
Protocol Details
-
Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv) in THF or DMF.
-
Temperature: Start at Room Temperature. If conversion is low after 2h, heat to 60°C.
-
Note: 7-Bromo benzimidazoles are moderately deactivated; mild heating is often required.
-
-
Purification: Copper salts can chelate to the benzimidazole nitrogens, causing streaking on silica. Wash the organic layer with 10% NH₄OH/sat. NH₄Cl (1:1) until the aqueous layer is no longer blue.
References & Validation Sources
-
Suzuki Coupling on Benzimidazoles:
-
Karuvalam, R. P., et al. "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles." Arkivoc, 2019, vi, 431-445.[7]
-
-
Tetrazole Synthesis (Azide Cycloaddition):
-
Sonogashira Coupling Standards:
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007, 107, 874–922.
-
-
Benzimidazole Scaffold Properties:
-
Bansal, Y., & Silakram, O. "The therapeutic journey of benzimidazoles: A review." Bioorg. Med. Chem., 2012, 20, 6208–6236.
-
[9]
-
Disclaimer: This document is for research purposes only. All chemical reactions should be performed by trained personnel in a fume hood with appropriate PPE.
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this and structurally related benzimidazole scaffolds. As a complex, multi-substituted heterocyclic compound, its synthesis presents several challenges that require careful optimization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
The target molecule, 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile, is a highly functionalized benzimidazole. The synthesis involves multiple steps, including the formation of the core benzimidazole ring, bromination, N-methylation, and cyanation. The primary challenge lies not only in the optimization of each individual step but also in the strategic sequencing of these transformations to maximize overall yield and purity while minimizing difficult separations and side reactions. This guide is structured to address these challenges head-on.
Part 1: Strategic Planning & General FAQs
Before embarking on the synthesis, a strategic plan is crucial. The order of functional group installation will dictate the feasibility and efficiency of the entire process.
Caption: Proposed workflow for the synthesis of the target molecule.
Q1: What is the most logical synthetic sequence for this molecule?
A1: The optimal sequence is critical. While multiple routes are conceivable, a strategically sound approach involves:
-
Benzimidazole Formation: Start with a commercially available and appropriately substituted o-phenylenediamine to form the benzimidazole core.
-
Bromination: Introduce the bromine atom at the 7-position. Performing this step before N-methylation avoids potential side reactions on the N-methyl group.
-
N-Methylation: Methylate the N1 position. This step can be challenging due to the presence of two reactive nitrogen atoms.
-
Cyanation: The final step is typically a palladium-catalyzed cyanation to replace a bromo- or other halo-substituent with a nitrile group. Placing this step last is often preferred as the cyano group can be sensitive to conditions used in earlier steps.
Q2: Why is catalyst selection so important in benzimidazole synthesis?
A2: Catalyst selection directly impacts reaction rate, yield, and conditions. While classical methods like the Phillips-Ladenburg reaction (using carboxylic acids) often require high temperatures, modern approaches use catalysts to achieve milder conditions.[1][2] Options range from simple acid catalysts (p-TsOH) to metal-based catalysts and green, heterogeneous catalysts like MgO@DFNS, which are easily recoverable and simplify purification.[1] The choice depends on the specific substrates and the desired balance between reactivity, cost, and environmental impact.
Part 2: Troubleshooting Guide by Reaction Stage
This section addresses specific problems you may encounter during each key transformation.
Stage 1: Benzimidazole Ring Formation
The condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is the foundational step.
Q3: My benzimidazole synthesis yield is consistently low (<40%). What are the first parameters to investigate?
A3: Low yields are a frequent issue.[1] The primary factors to optimize are:
-
Catalyst and Solvent: These are the most critical parameters. A solvent screen is highly recommended, as polar solvents like methanol or ethanol often give high yields in certain systems.[1] If no catalyst is being used, conversion rates will likely be low and reaction times long.[1]
-
Temperature and Time: Many benzimidazole syntheses that perform poorly at room temperature show significant improvement with heating.[2] Microwave-assisted synthesis can also dramatically reduce reaction times and boost yields.[2]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to side reactions and the formation of colored byproducts that complicate purification.[2][3]
Q4: I'm observing significant byproduct formation. How can I improve the selectivity?
A4: The formation of byproducts, such as benzodiazepines when using β-ketoesters, is a known challenge.[4] To improve selectivity:
-
Control Reaction pH: The reaction outcome is often pH-dependent. Acidic conditions typically favor the formation of the benzimidazole ring.
-
Choice of Reagents: When using aldehydes, selectivity for the desired 2-substituted benzimidazole over 1,2-disubstituted products can be an issue. The choice of catalyst is critical here. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[1]
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Catalyst | None | 10 mol% p-TsOH | Acid catalysis accelerates the condensation and cyclization steps.[1] |
| Solvent | Toluene | Ethanol | Polar protic solvents can facilitate proton transfer and stabilize intermediates.[1] |
| Temperature | Room Temperature | 80 °C (Reflux) | Increased thermal energy overcomes the activation barrier for cyclization.[2] |
| Reaction Time | 24 hours | 6 hours | Faster reaction rates at higher temperatures lead to shorter completion times. |
| Yield | ~30% | >85% | --- |
Stage 2: Electrophilic Bromination
Introducing a bromine atom onto the electron-rich benzimidazole ring requires careful control to ensure correct regioselectivity and avoid over-bromination.
Q5: My bromination reaction is producing a mixture of mono- and di-brominated products. How do I improve selectivity for mono-bromination?
A5: This is a classic selectivity problem. The benzimidazole ring is activated towards electrophilic substitution, making over-bromination common.[5]
-
Choice of Brominating Agent: Switch from a highly reactive agent like elemental bromine (Br₂) to a milder one, such as N-Bromosuccinimide (NBS). NBS provides a slow, steady concentration of electrophilic bromine, which favors mono-substitution.[5]
-
Stoichiometry Control: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. Adding the agent slowly and portion-wise can also help.
-
Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) often increases selectivity by favoring the kinetic product.[5]
Q6: The workup for my NBS bromination is messy. How can it be simplified?
A6: The main byproduct of an NBS reaction is succinimide. A standard aqueous workup is usually effective. After the reaction is complete, quench with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining NBS or bromine. The succinimide byproduct is water-soluble and can be removed by washing the organic layer with water or a saturated sodium bicarbonate solution.[6]
Stage 3: N-Methylation
Regioselectivity is the primary challenge in the N-methylation of unsymmetrical benzimidazoles.
Q7: My N-methylation is giving a nearly 1:1 mixture of N1 and N3 methylated isomers. How can I control the regioselectivity?
A7: This is a common and difficult problem arising from the tautomerism of the N-H benzimidazole, which makes both ring nitrogens similarly reactive.[7]
-
Steric Hindrance: The most reliable classical approach is to leverage steric hindrance. If there is a bulky substituent near one of the nitrogen atoms, the methylating agent (e.g., methyl iodide) will preferentially attack the less sterically hindered nitrogen. In the case of a 7-bromo substituent, the bromine atom can direct methylation towards the distal N1 position.
-
Protecting Groups: While more synthetically intensive, a protecting group strategy offers excellent control. For instance, protecting one nitrogen with a bulky group like Boc (tert-butyloxycarbonyl), performing the methylation, and then deprotecting can yield a single regioisomer.
-
Biocatalysis: Engineered methyltransferase enzymes offer a cutting-edge solution, providing extremely high regioselectivity (often >99%) under mild, preparative-scale conditions.[7][8] This is a highly attractive option if the necessary enzymes are available.
Caption: Decision workflow for troubleshooting N-methylation regioselectivity.
Stage 4: Palladium-Catalyzed Cyanation
The conversion of the aryl bromide to a nitrile is a powerful transformation, but it is sensitive to catalyst inhibition and reaction conditions.
Q8: My palladium-catalyzed cyanation reaction is sluggish or fails completely. What is the likely cause?
A8: The most probable cause is catalyst inhibition or poisoning. The nitrogen atoms in the benzimidazole ring are Lewis basic and can coordinate strongly to the palladium center, effectively shutting down the catalytic cycle.[9]
-
Protect the N-H group: If the cyanation is attempted on an N-H benzimidazole, the reaction is very likely to fail. The acidic proton can interfere with the basic conditions, and the nitrogen can bind to the catalyst. Ensure the nitrogen is protected (e.g., methylated) before attempting this step.
-
Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can help stabilize the palladium catalyst and promote the desired reductive elimination over catalyst deactivation.[10]
-
Cyanide Source: The cyanide source matters. While hazardous sources like KCN or Zn(CN)₂ are common, less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are increasingly used.[9][11][12] However, the dissociation of cyanide from the iron center may require higher temperatures to be efficient.[9]
Q9: I'm observing dehalogenation (loss of bromine) instead of cyanation. How can I prevent this side reaction?
A9: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling, especially with electron-deficient rings.[10]
-
Optimize the Base: The base can promote the reduction. Switch to a non-nucleophilic, weaker base if possible. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often better choices than alkoxides or hydroxides.[10]
-
Control Temperature and Time: Prolonged reaction times at high temperatures can increase the incidence of dehalogenation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[10]
-
Reagent Purity: Ensure you are using high-purity, dry solvents. Water or other protic impurities can serve as a proton source for the dehalogenation pathway.[10]
Part 3: Experimental Protocols
The following are generalized, representative protocols that should be optimized for your specific setup and scale.
Protocol 1: Synthesis of 7-Bromo-1H-benzimidazole (Hypothetical Intermediate)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate bromo-substituted o-phenylenediamine (1.0 eq) in ethanol.
-
Reagent Addition: Add the desired aldehyde or carboxylic acid (1.1 eq) and p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyanation of 7-Bromo-1-methyl-1H-benzimidazole
-
Setup: In a sealed reaction vessel (e.g., a microwave vial or pressure tube), combine 7-Bromo-1-methyl-1H-benzimidazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium precatalyst like Pd₂(dba)₃ (2.5 mol%), and a ligand like dppf (10 mol%).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.[13]
-
Workup: After cooling to room temperature, carefully quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude nitrile product by flash column chromatography.
References
- Efendi, et al. (2021).
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
- Irfan, A., et al. (2026). Optimization of catalyst for benzimidazole synthesis.
- BenchChem. (2025). Improving the reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
- Optimization of benzimidazole synthesis. (2024).
- PMC. (n.d.).
- BenchChem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. BenchChem Technical Support.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Publishing.
- PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. NIH.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- PMC. (n.d.).
- PMC. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. NIH.
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Regioselective N‐methylation of functionalized benzimidazoles on a.... (n.d.).
- How to do workup after doing bromination with NBS?. (2017).
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyan
- Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025).
- BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines. BenchChem Technical Support.
- Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. (2026). American Chemical Society.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
- Cyan
- 7-BroMo-1-Methyl-1,3-benzodiazole-5-carbonitrile. (n.d.). ChemBK.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
Welcome to the technical support resource for the synthesis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information is presented in a direct question-and-answer format to address specific experimental issues with in-depth, field-proven insights.
Overview of Synthetic Strategy
The synthesis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. While several routes are possible, a common and logical pathway involves the formation of a substituted benzimidazole core, followed by N-methylation and a final cyanation step. This guide is structured around troubleshooting these key transformations.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting
Part 1: Benzimidazole Ring Formation
Question 1: My benzimidazole cyclization reaction is resulting in a low yield and multiple byproducts. What are the likely causes and how can I optimize this step?
Answer: Low yields in benzimidazole synthesis are a common issue often stemming from suboptimal reaction conditions, side reactions, or the purity of starting materials.[1]
-
Causality of Byproducts: The reaction of o-phenylenediamines with aldehydes or carboxylic acids can lead to several side products.[2] A common byproduct is a 1,2-disubstituted benzimidazole, which can form if two molecules of the aldehyde react with one molecule of the diamine.[2] Additionally, the intermediate Schiff base may be stable under your conditions and not fully cyclize.[2] The o-phenylenediamine starting material is also highly susceptible to oxidation, which can generate colored impurities that complicate purification.[2]
-
Recommended Solutions & Optimization:
-
Control Stoichiometry: To favor the desired 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde or carboxylic acid.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the o-phenylenediamine.[2]
-
Solvent & Catalyst Selection: The choice of solvent and catalyst is critical. While classical methods often require high temperatures, modern approaches use catalysts to proceed under milder conditions.[1][3] For example, reactions that yield poorly under solvent-free conditions can see significantly improved yields when switched to a suitable solvent like chloroform or ethanol.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the reaction.[2][4] This helps determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.
-
Part 2: N-Methylation of the Benzimidazole Core
Question 2: I am struggling with the N-methylation step. My reaction produces a mixture of two isomers (1-methyl and 3-methyl) and is difficult to separate. How can I achieve better regioselectivity?
Answer: The N-methylation of asymmetric benzimidazoles is a well-known challenge, often yielding a mixture of regioisomers. The electronic nature of the substituents on the benzene ring influences the acidity of the N-H protons, which in turn affects the site of methylation.
-
Underlying Mechanism: For tautomeric nitro-benzimidazoles, methylation can result in nearly equal proportions of the two N-methyl isomers.[5] The thermodynamically less-stable regioisomer can sometimes be the kinetic product, further complicating the outcome.[6]
-
Strategies for Regiocontrol:
-
Enzymatic Methylation: Biocatalytic methods using engineered methyltransferases can offer exceptional regioselectivity (r.r. up to >99%), providing access to specific isomers that are difficult to obtain through traditional chemical synthesis.[6]
-
Directed Synthesis: A more definitive chemical approach is a multi-step synthesis where the methylation pattern is set from the beginning. This involves starting with an N-methylated o-phenylenediamine derivative before the cyclization step, which locks in the desired regiochemistry.[6]
-
Chromatographic Separation: If a mixture is unavoidable, the isomers can often be separated by column chromatography on alumina or silica gel.[4][5]
-
Question 3: My N-methylation reaction is incomplete, with significant starting material remaining even after extended reaction times. What should I check?
Answer: Incomplete N-alkylation is typically due to issues with the base, alkylating agent, or reaction conditions.
-
Base Strength and Solubility: The base used (e.g., NaH, K2CO3) must be strong enough to fully deprotonate the benzimidazole N-H. Ensure the base is fresh and anhydrous. The solubility of the resulting benzimidazole anion is also crucial; switching to a more polar aprotic solvent like DMF or DMSO can improve reaction rates.
-
Alkylating Agent Reactivity: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Temperature: While room temperature is often sufficient, gentle heating (40-50 °C) may be required to increase the reaction rate, but be sure to monitor for potential side reactions.
Part 3: Palladium-Catalyzed Cyanation
Question 4: The final palladium-catalyzed cyanation of the bromo-substituent is failing or giving very low yields. What are the most critical parameters to troubleshoot?
Answer: Palladium-catalyzed cyanation is a powerful but sensitive transformation. Success hinges on the careful selection and handling of the catalyst, ligand, cyanide source, and reaction conditions. Unprotected imidazoles can be particularly difficult substrates because their propensity to bind to transition metal centers can inhibit catalysis.[7]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the Pd-catalyzed cyanation step.
-
Key Considerations:
-
Cyanide Source: Traditional sources like CuCN or Zn(CN)₂ are effective but highly toxic. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, less toxic alternative that is now widely used.[7][8][9]
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Catalyst systems like Pd(OAc)₂ with a suitable phosphine ligand or pre-catalysts like Pd(DPEPhos)Cl₂ can be highly effective.[8][9] The catalyst loading may need to be increased for challenging substrates like unprotected imidazoles.[7]
-
Solvent and Base: Anhydrous, polar aprotic solvents like DMF, DMA, or dioxane are commonly used. The choice of base (e.g., K₂CO₃, KOAc) is also important.[7][10]
-
| Parameter | Common Choices | Expert Insight & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | For difficult substrates, a pre-formed catalyst complex can be more robust and provide higher activity. Ensure it is from a fresh, reliable source. |
| Ligand | dppf, Xantphos, DPEPhos | Ligands are critical for stabilizing the Pd(0) active species and facilitating reductive elimination. Electron-rich, bulky phosphine ligands are often effective. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | K₄[Fe(CN)₆] is preferred for its lower toxicity and stability. It requires an additive like K₂CO₃ or KOAc to function effectively.[7][10] |
| Solvent | DMF, Dioxane/H₂O, NMP | The solvent must be able to dissolve the reactants and be stable at the required reaction temperature (often 70-140 °C).[7][10] Ensure it is anhydrous and degassed. |
| Temperature | 70 - 140 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition. Start at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish.[7] |
Part 4: Purification
Question 5: My final product is contaminated with colored impurities and residual catalyst. What is the best purification strategy?
Answer: Purifying benzimidazole derivatives can be challenging due to the similar polarities of the product and byproducts, as well as persistent colored impurities from starting material oxidation.[2]
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction, perform an aqueous workup. Since benzimidazoles have a basic nitrogen, an acid-base extraction can be effective.[2] Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a dilute acidic solution (e.g., 1M HCl). The product will move to the aqueous layer, leaving non-basic impurities behind.
-
Neutralization & Precipitation: Carefully neutralize the acidic aqueous layer with a base (e.g., NaHCO₃, NaOH) to precipitate the purified product.
-
Activated Carbon Treatment: If colored impurities persist, dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb the high molecular weight colored species.[2]
-
Column Chromatography: If impurities remain, column chromatography on silica gel is the final step.[4][11] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
Recrystallization: The final, pure solid can be obtained by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (2025). Benchchem.
- Overcoming challenges in the synthesis of substituted benzimidazoles. (2025). Benchchem.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). PMC.
- Selective Biocatalytic N‐Methylation of Unsatur
- Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (n.d.). Source not specified.
- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Publishing.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). PMC.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). PMC.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- 34 questions with answers in BENZIMIDAZOLES | Science topic. (n.d.).
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (2025). Source not specified.
- Recent advances and prospects in the palladium-catalyzed cyan
- Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. (2026). American Chemical Society.
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). Source not specified.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredient (API) precursors, this document details two distinct reversed-phase HPLC (RP-HPLC) methods, offering an objective analysis of their performance based on selectivity, resolution, and efficiency. Furthermore, it briefly explores Ultra-High-Performance Liquid Chromatography (UHPLC) as a high-throughput alternative. The content herein is designed for researchers, analytical chemists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deep understanding of the analytical process.
Introduction
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1414029-13-2) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of complex pharmaceutical agents.[1][2] The purity of such intermediates is paramount; even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control check but a cornerstone of the entire drug development process.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare two orthogonal RP-HPLC methods, demonstrating how strategic selection of stationary and mobile phases can resolve the main component from its potential process-related impurities, such as starting materials, by-products, and degradants.
Part 1: Foundational Principles for Method Development
The molecular structure of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile—featuring a benzimidazole core, a bromine atom, a methyl group, and a nitrile group—presents a moderate polarity and a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection. The primary goal is to develop a method that is stability-indicating, meaning it can separate the main peak from any potential degradation products or process impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.[3] While a standard C18 (octadecylsilane) column is a workhorse for its hydrophobicity and broad applicability, alternative phases can offer unique interactions. A Phenyl-Hexyl phase, for instance, provides secondary π-π interactions with aromatic analytes, which can be highly effective in separating structurally similar aromatic impurities that may co-elute on a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. The addition of an acid, such as formic acid or phosphoric acid, is critical. It protonates free silanol groups on the silica backbone of the stationary phase, reducing peak tailing, and ensures that the analyte and any basic impurities are in a consistent, protonated state, leading to sharp, symmetrical peaks.[4][5]
-
Detector: A Diode Array Detector (DAD) or a multi-wavelength UV detector is highly recommended. It not only allows for detection at the wavelength of maximum absorbance (λ-max) for optimal sensitivity but also enables peak purity analysis by comparing spectra across a single peak. For benzimidazole derivatives, detection is typically effective in the 220-300 nm range.[6][7]
Part 2: Comparative HPLC Methodologies
To ensure comprehensive impurity profiling, employing orthogonal methods—those with different separation mechanisms or selectivity—is a robust strategy.[8][9][10] This approach significantly increases the probability of detecting any co-eluting impurities.[9] Below, we compare a standard C18 method with an alternative Phenyl-Hexyl method.
Method A: Standard C18 Protocol
This method serves as a robust, general-purpose approach for the purity analysis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 30% B
-
18.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Method B: Orthogonal Phenyl-Hexyl Protocol
This method utilizes an alternative stationary phase to provide a different selectivity profile, which is crucial for confirming the absence of co-eluting impurities.
Experimental Protocol:
-
Instrumentation: Same as Method A.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 25% B
-
2-12 min: 25% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 25% B
-
15.1-22 min: 25% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Method A.
Part 3: Experimental Data & Performance Comparison
The performance of each method was evaluated based on its ability to separate the main component from a spiked mixture of potential impurities (Impurity 1: a hypothetical starting material, Impurity 2: a hypothetical regioisomer).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Commentary |
| Retention Time (Main Peak) | 10.5 min | 8.2 min | Method B is faster due to a more aggressive gradient and higher flow rate. |
| Resolution (Main Peak / Impurity 1) | 3.5 | 4.8 | Both methods provide adequate resolution (>2), but Method B shows superior separation. |
| Resolution (Main Peak / Impurity 2) | 1.9 | 3.1 | Method A shows borderline resolution for Impurity 2, highlighting the need for an orthogonal method. Method B provides excellent separation. |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Both methods produce symmetrical peaks, with Method B showing slightly better performance. |
| Theoretical Plates (Main Peak) | > 8000 | > 12000 | The smaller particle size in the Phenyl-Hexyl column contributes to higher efficiency. |
Part 4: Alternative Analytical Technologies: The UHPLC Advantage
For high-throughput environments, transferring the HPLC method to a UHPLC system offers significant advantages. UHPLC utilizes columns with sub-2 µm particles, leading to drastically reduced run times and solvent consumption while improving resolution and sensitivity.[11]
HPLC vs. UHPLC Comparison:
| Feature | HPLC (Method B) | UHPLC (Transferred Method) |
| Run Time | ~22 minutes | ~5 minutes |
| Solvent Consumption | High | Low (~80% reduction) |
| Resolution | Excellent | Superior |
| System Pressure | ~150-200 bar | ~600-800 bar |
| Initial Cost | Lower | Higher |
The transfer from HPLC to UHPLC is governed by guidelines such as those in the USP General Chapter <621>, which allows for specific adjustments to be made without full revalidation.[11][12]
Part 5: Method Validation and System Suitability
A developed analytical method is incomplete without proper validation to ensure it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
System Suitability Testing (SST)
Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the entire analytical system is operating correctly.[16][17] This is a self-validating component of the protocol.[12][18]
| SST Parameter | Acceptance Criterion | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Resolution | ≥ 2.0 between the main peak and the closest eluting impurity. | Confirms that critical pairs are adequately separated. |
| %RSD of Peak Area | ≤ 2.0% (from ≥ 5 replicate injections of a standard) | Demonstrates the precision of the injection and detection system. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column. |
Workflow Diagrams
HPLC Method Development Workflow
Caption: A streamlined workflow for robust HPLC method development.
Routine Purity Analysis Workflow
Caption: Step-by-step process for routine HPLC purity testing.
Conclusion
The purity analysis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile requires a well-developed, robust, and validated HPLC method. This guide has demonstrated that while a standard C18 column can provide acceptable results, an orthogonal method using a Phenyl-Hexyl column offers superior resolution and efficiency, ensuring a more reliable impurity profile. The choice of method should be guided by the specific impurity profile encountered during synthesis. For all methods, adherence to strict system suitability criteria and full validation according to ICH guidelines are mandatory to ensure data integrity and regulatory compliance. The potential for transitioning to UHPLC should also be considered to enhance laboratory throughput and efficiency.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
Orthogonal HPLC Methods. SlideShare.
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Waters Corporation.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. YouTube.
-
System Suitability for USP Chromatographic Methods. ECA Academy.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
-
Application of HPLC method for investigation of stability of new benzimidazole derivatives. Taylor & Francis Online.
-
Orthogonal method in pharmaceutical product analysis. Alphalyse.
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP.
-
Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Agilent Technologies.
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
-
APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis.
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies.
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
-
7-BroMo-1-Methyl-1,3-benzodiazole-5-carbonitrile. ChemBK.
-
Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Google Patents.
-
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (1 x 5 g). Alchimica.
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate.
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI.
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. International Journal of Pharmaceutical and Phytopharmacological Research.
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC.
-
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies.
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.
-
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
Sources
- 1. chembk.com [chembk.com]
- 2. 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (1 x 5 g) | Alchimica [shop.alchimica.sk]
- 3. agilent.com [agilent.com]
- 4. cipac.org [cipac.org]
- 5. acgpubs.org [acgpubs.org]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. orthogonal hplc methods | PPTX [slideshare.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 11. agilent.com [agilent.com]
- 12. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. jordilabs.com [jordilabs.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. youtube.com [youtube.com]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Guide: DFT Benchmarking for 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
Executive Summary & Strategic Context
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile is a highly functionalized pharmacophore. Its structure combines a fused benzene-imidazole core with two critical electronic modulators: a strongly electron-withdrawing nitrile group (-CN) at position 5 and a heavy halogen (Bromine) at position 7.
For drug development professionals, accurate modeling of this compound is critical for two reasons:
-
Halogen Bonding: The C-Br bond creates a "sigma-hole" (region of positive electrostatic potential) capable of specific, directional non-covalent interactions with protein targets. Standard DFT functionals often fail to capture this.
-
Electronic Push-Pull: The competition between the imidazole ring's electron density and the nitrile's withdrawal affects the dipole moment and solvation energy, parameters vital for QSAR and docking scoring functions.
This guide compares the Legacy Standard (B3LYP) against Modern Dispersion-Corrected (wB97X-D) methodologies to determine the optimal protocol for this specific scaffold.
Comparative Methodology Guide
This section evaluates three distinct computational "products" (methodologies) for modeling 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile.
Option A: The Legacy Standard (B3LYP/6-31G*)
Target Use: High-throughput screening of thousands of analogs.
-
Functional: B3LYP (Hybrid GGA).
-
Performance:
-
Speed: Very Fast.
-
Accuracy: Moderate for geometry; Poor for non-covalent interactions.
-
Critical Flaw: B3LYP lacks dispersion corrections. It will incorrectly predict the interaction energy of the Bromine atom if you are simulating dimerization or docking poses. It also tends to overestimate the C-Br bond length.
-
Option B: The Modern Workhorse (wB97X-D/def2-TZVP) (Recommended)
Target Use: Accurate geometry optimization, dipole calculation, and docking prep.
-
Functional: wB97X-D (Range-separated hybrid with dispersion correction).
-
Basis Set: def2-TZVP (Triple-zeta valence polarized).
-
Performance:
-
Speed: Moderate (approx. 3x cost of Option A).
-
Accuracy: High. The "D" (dispersion) correction accurately models the van der Waals radius of the large Bromine atom.
-
Why it wins: The def2-TZVP basis set is explicitly designed to handle heavier atoms like Bromine better than the Pople sets (6-31G), reducing basis set superposition error (BSSE).
-
Option C: The Validation Standard (M06-2X/6-311++G**)
Target Use: Thermochemistry and verifying transition states.
-
Functional: M06-2X (Global hybrid meta-GGA).
-
Performance:
-
Speed: Slow.
-
Accuracy: Excellent for main-group thermochemistry and π-π stacking interactions common in benzimidazoles.
-
Note: The diffuse functions (++) are essential here to capture the electron density tail of the nitrile group (-CN).
-
Data Presentation: Expected Performance Metrics
The following table summarizes the expected deviations based on benchmark studies of similar halogenated benzimidazoles (e.g., 2-methylbenzimidazole derivatives).
| Feature | B3LYP/6-31G(d,p) | wB97X-D/def2-TZVP | M06-2X/6-311++G(d,p) | Experimental Trend (XRD)* |
| C-Br Bond Length | ~1.91 Å (Overestimated) | ~1.89 Å (Accurate) | ~1.89 Å (Accurate) | ~1.88 - 1.90 Å |
| Dipole Moment | Often exaggerated | Reliable | Reliable | N/A |
| HOMO-LUMO Gap | Underestimated (Band gap error) | Improved prediction | Wide (Hartree-Fock like) | UV-Vis correlation |
| Dispersion Energy | 0.0 kcal/mol (Fail) | -3 to -5 kcal/mol | -3 to -5 kcal/mol | Essential for docking |
| Comp. Cost | 1.0x (Baseline) | ~3.5x | ~4.0x | - |
*Based on average deviations seen in benzimidazole crystal structures [1][2].
Experimental Protocols
To ensure reproducibility, follow this self-validating workflow using the Gaussian software package.
Phase 1: Geometry Optimization & Frequency Calculation
Objective: Find the global minimum and ensure no imaginary frequencies exist (confirming a true minimum).
Input Route Section (Recommended Method B):
-
Explanation:
-
opt freq: Calculates geometry and vibrations in one job.
-
scrf=(solvent=DMSO,smd): Uses the SMD solvation model. Benzimidazoles are often dissolved in DMSO for biological assays; gas-phase calculations will yield incorrect dipole moments for the polar -CN group.
-
int=ultrafine: Essential for DFT integration grids when dealing with the electron-rich Bromine atom to avoid "grid noise."
-
Phase 2: Electronic Property Analysis (TD-DFT)
Objective: Calculate UV-Vis absorption spectra and HOMO/LUMO orbitals.
Input Route Section:
-
Explanation:
-
td=(nstates=10): Calculates the first 10 excited states.
-
geom=check guess=read: Reads the optimized geometry and wavefunction from Phase 1, saving significant computational time.
-
Visualization of Workflow
The following diagram outlines the logical flow for characterizing this molecule, from initial structure generation to final QSAR descriptor export.
Caption: Logical workflow for DFT characterization of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile, ensuring structural validity before property extraction.
References
-
Benchmarking DFT for Halogenated Systems: Coskun, D. (2017).[8] Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50.[8]
-
Benzimidazole DFT Studies: El-Mageed, A., et al. (2024).[1][4][9] Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives.[9] ACS Omega.
-
Basis Set Recommendations for Bromine: Glukhovtsev, M. N., et al. (1995). Performance of the B3LYP Density Functional for Halogenated Systems. Chemical Physics Letters.
-
Dispersion Corrections in DFT: Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abechem.com [abechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
